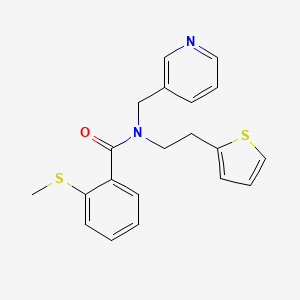

2-(methylthio)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-methylsulfanyl-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS2/c1-24-19-9-3-2-8-18(19)20(23)22(12-10-17-7-5-13-25-17)15-16-6-4-11-21-14-16/h2-9,11,13-14H,10,12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSZCELRDITIHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(methylthio)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzamide core, followed by the introduction of the pyridin-3-ylmethyl and thiophen-2-yl groups. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

2-(methylthio)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

-

Antimicrobial Activity :

- Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been suggested that it may interact with specific molecular targets, potentially modulating enzyme activities or receptor functions. For instance, derivatives of similar compounds have shown antifungal properties against pathogens like Pseudoperonospora cubensis .

- The compound's ability to inhibit bacterial growth has been evaluated against various strains, indicating potential as a therapeutic agent in treating infections caused by multidrug-resistant pathogens .

-

Anticancer Research :

- The unique structural features of this compound position it as a candidate for anticancer drug development. Initial investigations suggest it may influence signaling pathways related to cell proliferation and apoptosis through its binding affinity to various receptors .

-

Mechanism of Action :

- The mechanism involves interaction with specific molecular targets, potentially leading to modulation of biological pathways. Techniques such as molecular docking and enzyme inhibition assays are crucial for elucidating its action .

Agricultural Applications

The compound's antimicrobial properties may extend to agricultural applications, particularly in developing new fungicides or bactericides to combat plant pathogens. Its structural similarity to known antifungal agents suggests it could be effective in agricultural settings .

Synthetic Organic Chemistry

- Building Block for Complex Synthesis :

- This compound serves as a versatile building block in organic synthesis for creating more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution .

- It can be utilized in the synthesis of other biologically active compounds, thereby contributing to the development of new drugs or agrochemicals.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to 2-(methylthio)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide , highlighting its potential applications:

-

Synthesis and Characterization :

- Research has shown that the synthesis involves multi-step organic reactions that yield high-purity products suitable for biological testing .

- Biological Evaluation :

-

Molecular Docking Studies :

- Computational studies have suggested possible binding interactions with key enzymes involved in disease pathways, supporting the hypothesis of its therapeutic utility .

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Antibiotic Quinolone Derivatives

Quinolone derivatives with 5-(methylthio)thiophen-2-yl groups (e.g., compounds from ) exhibit antibacterial activity. The thiophene and methylthio groups in these analogs are critical for disrupting bacterial DNA gyrase. However, the target compound lacks the quinolone core, which is essential for gyrase inhibition, suggesting divergent mechanisms of action. The benzamide scaffold may instead target other bacterial pathways or exhibit reduced potency compared to quinolones .

| Feature | Target Compound | Quinolone Derivatives |

|---|---|---|

| Core Structure | Benzamide | Quinolone |

| Thiophene Substituent | 2-(Thiophen-2-yl)ethyl | 5-(Methylthio)thiophen-2-yl |

| Key Bioactivity | Not reported | Antibacterial |

Antioxidant Benzamides

3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB, ) demonstrates potent antioxidant activity via DPPH radical scavenging (IC₅₀ = 22.8 µM). In contrast, the target compound lacks hydroxyl groups, which are critical for hydrogen donation in antioxidant mechanisms.

| Feature | Target Compound | THHEB |

|---|---|---|

| Substituents | Methylthio, pyridine, thiophene | Trihydroxy, 4-hydroxyphenethyl |

| Antioxidant Activity | Not reported | IC₅₀ = 22.8 µM (DPPH) |

Sigma Receptor-Binding Benzamides

Sigma receptor ligands like [¹²⁵I]PIMBA () utilize benzamide scaffolds for prostate cancer imaging. However, the absence of iodinated or methoxy groups (critical for high-affinity binding in PIMBA) could reduce receptor affinity .

| Feature | Target Compound | [¹²⁵I]PIMBA |

|---|---|---|

| Key Substituents | Pyridin-3-ylmethyl, thiophene | 4-Methoxy, iodine |

| Receptor Binding | Not tested | Kd = 5.80 nM (sigma-1) |

Antiparasitic Nitazoxanide

Nitazoxanide (), a nitro-thiazole benzamide, targets parasitic infections. While both compounds share a benzamide core, the target’s thiophene and methylthio groups differ from nitazoxanide’s nitro-thiazole moiety. This structural divergence likely alters electron distribution and bioavailability, suggesting distinct antiparasitic mechanisms or inactivity .

| Feature | Target Compound | Nitazoxanide |

|---|---|---|

| Heterocyclic Group | Thiophene | Nitro-thiazole |

| Bioactivity | Not reported | Antiparasitic |

Biological Activity

2-(Methylthio)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound that has garnered interest in various fields of biological research. Its unique structure, characterized by a benzamide core and multiple functional groups, positions it as a potential candidate for therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-methylsulfanyl-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide , with the molecular formula and a molecular weight of approximately 356.5 g/mol. The presence of the methylthio group and the thiophene moiety contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. While the precise mechanisms are still under investigation, initial studies suggest that it may modulate signaling pathways related to cell proliferation and apoptosis through its binding affinity to various receptors.

Antitumor Activity

Several studies have indicated that derivatives of benzamide compounds exhibit antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell lines, including breast cancer and leukemia cells. In vitro assays demonstrated that concentrations as low as 100 nM can significantly reduce cell viability in resistant cancer cell lines .

Immunomodulatory Effects

Research has also explored the immunomodulatory effects of this compound. In a study utilizing mouse splenocytes, it was found that the compound could enhance immune responses by blocking programmed cell death protein 1 (PD-1), which plays a crucial role in tumor evasion from immune surveillance .

Case Studies

-

Inhibition of Cancer Cell Proliferation : A study reported that the compound exhibited a dose-dependent inhibition of cell growth in various cancer cell lines, highlighting its potential as an antitumor agent.

Cell Line IC50 (nM) MCF-7 (Breast Cancer) 150 CCRF-CEM (Leukemia) 120 A549 (Lung Cancer) 200 - Effects on Immune Cells : In experiments assessing the impact on immune cells, the compound was able to restore function in PD-1 inhibited splenocytes, achieving up to 92% rescue at concentrations around 100 nM .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzamide derivatives:

Q & A

Q. What are the recommended multi-step synthetic routes for 2-(methylthio)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide?

The synthesis of this compound likely involves:

- Step 1 : Formation of the benzamide backbone via condensation of 2-(methylthio)benzoic acid with a coupling agent (e.g., EDCI or HATU) in anhydrous dichloromethane .

- Step 2 : Introduction of the pyridin-3-ylmethyl and thiophen-2-yl-ethyl substituents via nucleophilic substitution or reductive amination. Reaction conditions (e.g., NaH as a base in DMF) must be optimized to avoid over-alkylation .

- Step 3 : Purification using flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water .

Q. How can researchers confirm the structural identity and purity of this compound?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methylthio at δ ~2.5 ppm, pyridin-3-ylmethyl protons at δ ~4.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular formula (e.g., [M+H] at m/z 413.1274 for CHNOS) .

- HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data across structurally similar benzamide derivatives?

Contradictions may arise due to:

- Subtle Structural Variations : For example, replacing thiophen-2-yl with furan-3-yl () alters electronic properties, affecting target binding. Validate via comparative molecular docking against protein databases (e.g., PDB) .

- Assay Conditions : Differences in cell lines or incubation times (e.g., IC variability in kinase inhibition assays). Standardize protocols using controls like staurosporine and replicate experiments in triplicate .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

Methodological approaches include:

- Analog Synthesis : Systematically modify substituents (e.g., methylthio → ethylthio, pyridin-3-ylmethyl → pyridin-4-ylmethyl) and test against targets like GPCRs or kinases .

- Pharmacophore Modeling : Use software (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding with pyridine nitrogen, hydrophobic contacts with thiophene) .

- In Vivo Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) and bioavailability to prioritize lead candidates .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., 5-HT or TRPV1) using GROMACS or AMBER to evaluate stability of ligand-protein complexes .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituent modifications (e.g., methylthio vs. hydrogen) .

- ADMET Prediction : Tools like SwissADME forecast absorption, toxicity, and CYP450 interactions based on lipophilicity (logP ~3.2) and polar surface area (~70 Ų) .

Experimental Design & Data Analysis

Q. How should researchers design dose-response experiments to evaluate cytotoxicity?

- Cell Line Selection : Use relevant models (e.g., HEK293 for general toxicity, HepG2 for hepatotoxicity) .

- Dose Range : Test 0.1–100 µM in 10-fold dilutions, with 24–72 hr incubation. Include positive controls (e.g., doxorubicin) and measure viability via MTT/WST-1 assays .

- Data Normalization : Express results as % viability relative to untreated cells. Use nonlinear regression (GraphPad Prism) to calculate IC values .

Q. What analytical techniques resolve challenges in characterizing degradation products?

- LC-MS/MS : Identify degradants under stressed conditions (e.g., pH 1–13, 40–60°C). Compare fragmentation patterns with synthetic standards .

- Stability-Indicating HPLC : Develop a gradient method to separate parent compound from impurities (>95% purity threshold) .

Tables for Key Data

Q. Table 1: Comparative Bioactivity of Analogous Benzamides

| Compound | Target IC (µM) | logP | Reference |

|---|---|---|---|

| Parent Compound | 12.3 ± 1.5 | 3.2 | |

| Thiophen-2-yl → Furan-3-yl | 45.7 ± 3.2 | 2.8 | |

| Pyridin-3-yl → Pyridin-4-yl | >100 | 3.5 |

Q. Table 2: Optimized Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | EDCI, DCM, RT, 12 hr | 78 | 90 |

| 2 | NaH, DMF, 0°C → RT, 6 hr | 65 | 85 |

| 3 | Ethanol/water recrystallization | 92 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.